molecular formula C7H16ClNO2 B140435 (3-Carboxypropyl)trimethylammonium chloride CAS No. 6249-56-5

(3-Carboxypropyl)trimethylammonium chloride

Cat. No. B140435
CAS RN: 6249-56-5
M. Wt: 181.66 g/mol
InChI Key: GNRKTORAJTTYIW-UHFFFAOYSA-N
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Description

(3-Carboxypropyl)trimethylammonium chloride is a quaternary ammonium compound that is of interest in various fields of research due to its potential applications. It is structurally related to carnitine and other trimethylammonium chloride derivatives, which are known for their biological significance and industrial applications.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, a carbon-14 labelled form of a compound structurally similar to (3-carboxypropyl)trimethylammonium chloride was synthesized for pharmacokinetic studies of a potential cartilage-targeted antirheumatic drug. This synthesis involved a multi-step process starting from specific precursors and resulted in a compound with a specific activity of 359 MBq/mmol .

Molecular Structure Analysis

The molecular structure of (3-carboxypropyl)trimethylammonium chloride can be inferred from studies on similar compounds. For example, conformationally defined cyclohexyl carnitine analogs were designed to mimic different low-energy conformational states of carnitine, which shares a similar trimethylammonium chloride moiety. These analogs assume a chair conformation in the solid state, providing insight into the possible conformations of (3-carboxypropyl)trimethylammonium chloride .

Chemical Reactions Analysis

The reactivity of trimethylammonium chloride derivatives can be complex. In the context of radiation synthesis, linear and crosslinked poly[2-(methacryloyloxy)ethyl]trimethylammonium chloride was synthesized by γ-irradiation polymerization. This study also explored the interactions between the polymer and low molecular coordination compounds, indicating the potential for complex formation with specific stoichiometry .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3-carboxypropyl)trimethylammonium chloride derivatives can be characterized using various analytical techniques. Capillary electrophoresis (CE) has been employed to determine related compounds, showcasing the ability to separate and detect these substances in complex matrices. This method provides valuable information on the behavior of these compounds under different conditions . Additionally, the investigation of the trimethylammonium chloride molecule in the vapor phase by pulsed-nozzle, Fourier-transform microwave spectroscopy has provided detailed spectroscopic constants, which are essential for understanding the physical properties of these molecules .

Scientific Research Applications

  • Scientific Field: Microbiology and Cardiovascular Research

    • Application Summary : “(3-Carboxypropyl)trimethylammonium chloride” is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . These microbes feed on L-Carnitine found in red meat .
    • Results or Outcomes : This compound is implicated in arteriosclerosis and long-term cardiovascular death .
  • Scientific Field: Biochemistry

    • Application Summary : “(3-Carboxypropyl)trimethylammonium chloride” has been used in studies investigating the effect of ascorbate deficiency on carnitine biosynthesis .
    • Methods of Application : In such studies, liver and skeletal muscle carnitine levels in young male guinea pigs were investigated under conditions of ascorbate deficiency .
    • Results or Outcomes : It was found that liver and skeletal muscle carnitine levels were reduced in scorbutic animals .

Safety And Hazards

“(3-Carboxypropyl)trimethylammonium chloride” is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

“(3-Carboxypropyl)trimethylammonium chloride” is a synthetic carnitine related compound . It is used as a transporter substrate in the cloning and sequencing of human carnitine transporter 2 (CT2) . It is produced as an intermediary metabolite by gut microbes of L-Carnitine to TMAO . This compound is implicated in arteriosclerosis and long-term cardiovascular death . Future research may focus on its potential role in cardiovascular health and its implications in arteriosclerosis .

properties

IUPAC Name

3-carboxypropyl(trimethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRKTORAJTTYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCC(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Carboxypropyl)trimethylammonium chloride

CAS RN

6249-56-5
Record name (3-Carboxypropyl)trimethylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6249-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylaminobutyrate
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Record name (3-Carboxypropyl)trimethylammonium chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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